[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride
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Overview
Description
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride: is a chemical compound with the molecular formula C10H14BrNO·HCl It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position, and the ethylamine moiety is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable methods to obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine moiety.
Condensation Reactions: The ethylamine group can participate in condensation reactions with carbonyl compounds to form imines or other related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted phenoxyethylamines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amine moiety.
Reduction Products: Reduced forms of the compound, potentially leading to secondary or tertiary amines.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as a starting material for the synthesis of various substituted phenoxyethylamines.
Biology:
Biochemical Studies: Used in studies involving amine transport and metabolism.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine:
Pharmaceutical Research: Explored for potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
Chemical Manufacturing: Used in the production of other chemical intermediates and fine chemicals.
Material Science:
Mechanism of Action
The mechanism of action of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamine moiety play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [2-(2-Chlorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2-Fluorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2-Iodophenoxy)ethyl]dimethylamine hydrochloride
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity, binding affinity, and overall properties.
- Unique Properties: [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is a chemical compound with potential therapeutic applications, particularly in pharmacology due to its interactions with various biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Synthesis and Preparation
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate : The reaction starts with 2-bromophenol reacting with ethylene oxide to produce 2-(2-bromophenoxy)ethanol.
- Dimethylation : This intermediate is then reacted with dimethylamine under controlled conditions to yield the target compound.
- Hydrochloride Salt Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production follows similar synthetic routes but focuses on optimizing yield and purity through controlled conditions and purification methods such as recrystallization .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The presence of the bromine atom and the dimethylamine group enhances its binding affinity and biological activity. Depending on the context, the compound can act as either an agonist or antagonist at these sites, influencing various physiological responses .
Pharmacological Applications
Research indicates that this compound may be beneficial in drug development targeting specific receptors or enzymes involved in various diseases. Its structural properties suggest potential applications in treating neurological disorders or as a modulator in neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the cytotoxic effects of compounds similar to this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat cells (T-cell leukemia). For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Mechanistic Insights : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation, suggesting a mechanism that may also apply to this compound .
Comparative Analysis
A comparison with other halogen-substituted phenoxyethyl dimethylamines highlights the unique properties imparted by the bromine atom:
Compound Name | Halogen Substituent | Biological Activity | Notable Effects |
---|---|---|---|
This compound | Bromine | Moderate cytotoxicity | Induces apoptosis |
[2-(2-Chlorophenoxy)ethyl]dimethylamine hydrochloride | Chlorine | Lower cytotoxicity | Less effective than bromine analog |
[2-(2-Fluorophenoxy)ethyl]dimethylamine hydrochloride | Fluorine | Variable activity | Dependent on specific receptor interactions |
The presence of different halogens significantly affects reactivity and binding affinity, which can influence therapeutic efficacy.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;/h3-6H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWFNVSODQQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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